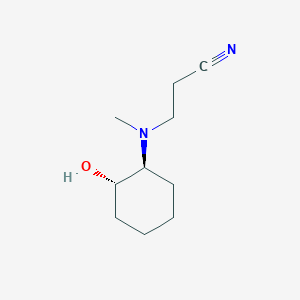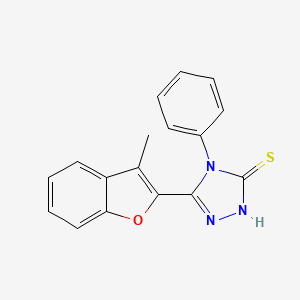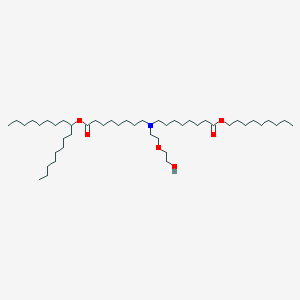
Heptadecan-9-yl 8-((2-(2-hydroxyethoxy)ethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptadecan-9-yl 8-((2-(2-hydroxyethoxy)ethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate is a complex organic compound known for its applications in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Heptadecan-9-yl 8-((2-(2-hydroxyethoxy)ethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate involves multiple steps, including esterification and amidation reactions. The process typically starts with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. The reaction conditions often include controlled temperatures, specific pH levels, and the use of catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound follows stringent guidelines to ensure purity and consistency. The process is carried out in ISO-certified facilities, adhering to Good Manufacturing Practices (GMP). Large-scale production involves the use of advanced equipment and techniques to maintain the quality and yield of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Heptadecan-9-yl 8-((2-(2-hydroxyethoxy)ethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxides.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The reaction conditions vary depending on the desired outcome, with specific temperatures, solvents, and catalysts being employed to optimize the reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxides, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the substituent introduced .
Applications De Recherche Scientifique
Heptadecan-9-yl 8-((2-(2-hydroxyethoxy)ethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of cellular processes and as a tool for investigating biological pathways.
Medicine: Utilized in drug delivery systems, particularly in the formulation of lipid nanoparticles for mRNA delivery.
Industry: Applied in the development of advanced materials and as an additive in various industrial processes
Mécanisme D'action
The mechanism of action of Heptadecan-9-yl 8-((2-(2-hydroxyethoxy)ethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate involves its interaction with specific molecular targets and pathways. In drug delivery systems, the compound facilitates the encapsulation and transport of therapeutic agents, enhancing their stability and bioavailability. The molecular targets include cell membranes and intracellular components, where the compound aids in the efficient delivery of the therapeutic payload .
Comparaison Avec Des Composés Similaires
Similar Compounds
Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate: Known for its use in mRNA delivery systems.
Polyethylene glycol (PEG) derivatives: Widely used in drug delivery and as excipients in pharmaceutical formulations.
Uniqueness
Heptadecan-9-yl 8-((2-(2-hydroxyethoxy)ethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate stands out due to its unique structural features, which provide enhanced stability and efficiency in drug delivery applications. Its ability to form stable complexes with therapeutic agents and facilitate their targeted delivery makes it a valuable compound in pharmaceutical research .
Propriétés
Formule moléculaire |
C46H91NO6 |
|---|---|
Poids moléculaire |
754.2 g/mol |
Nom IUPAC |
nonyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-[2-(2-hydroxyethoxy)ethyl]amino]octanoate |
InChI |
InChI=1S/C46H91NO6/c1-4-7-10-13-16-25-32-41-52-45(49)35-28-21-17-23-30-37-47(39-42-51-43-40-48)38-31-24-18-22-29-36-46(50)53-44(33-26-19-14-11-8-5-2)34-27-20-15-12-9-6-3/h44,48H,4-43H2,1-3H3 |
Clé InChI |
QUSVSSKXXKJBLM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCOC(=O)CCCCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(3-Fluorophenyl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362926.png)
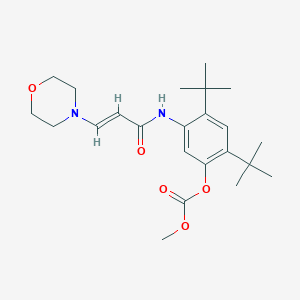
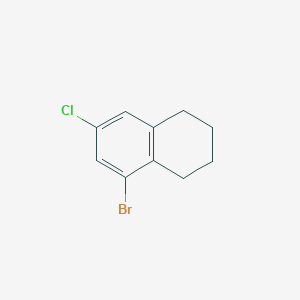
![N-(4-tert-butylphenyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13362942.png)

![6-[(2-Methoxyphenoxy)methyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362950.png)
![3-(6-Isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)-2-methylimidazo[1,2-a]pyridine](/img/structure/B13362952.png)
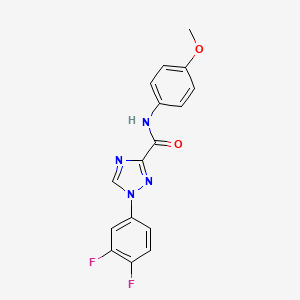
![N-{5-amino-2-[(2,4-dichlorobenzyl)oxy]-3-methylphenyl}acetamide](/img/structure/B13362961.png)



